2-(3,4,5-Trifluorophenoxy)acetonitrile
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Overview
Description
2-(3,4,5-Trifluorophenoxy)acetonitrile: is an organic compound with the molecular formula C8H4F3NO It is characterized by the presence of a trifluorophenoxy group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenoxy)acetonitrile typically involves the reaction of 3,4,5-trifluorophenol with acetonitrile in the presence of a suitable base. One common method includes the following steps:
Starting Materials: 3,4,5-Trifluorophenol and acetonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is used.
Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C.
Duration: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorophenoxy)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trifluorophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acetonitrile moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Hydrolysis: Formation of carboxylic acids or amides.
Scientific Research Applications
2-(3,4,5-Trifluorophenoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenoxy)acetonitrile depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The trifluorophenoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the acetonitrile moiety can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluorobenzonitrile
- 3,4,5-Trifluorobenzaldehyde
- 2,3,4-Trifluorophenol
Uniqueness
2-(3,4,5-Trifluorophenoxy)acetonitrile is unique due to the presence of both a trifluorophenoxy group and an acetonitrile moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. The trifluorophenoxy group enhances its lipophilicity and electron-withdrawing capability, while the acetonitrile group provides a versatile functional handle for further chemical modifications.
Properties
IUPAC Name |
2-(3,4,5-trifluorophenoxy)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-6-3-5(13-2-1-12)4-7(10)8(6)11/h3-4H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFXGMMTZPQKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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